An In-depth Technical Guide to Allyl (triphenylphosphoranylidene)acetate
An In-depth Technical Guide to Allyl (triphenylphosphoranylidene)acetate
CAS Number: 104127-76-6
This technical guide provides a comprehensive overview of Allyl (triphenylphosphoranylidene)acetate, a stabilized ylide widely employed in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, spectroscopic characterization, and applications, with a focus on the Wittig reaction.
Compound Properties and Specifications
Allyl (triphenylphosphoranylidene)acetate is a valuable reagent for the formation of carbon-carbon double bonds.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 104127-76-6 | [1] |
| Molecular Formula | C₂₃H₂₁O₂P | [1] |
| Molecular Weight | 360.40 g/mol | [1] |
| Melting Point | 71-73 °C | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
Synthesis of Allyl (triphenylphosphoranylidene)acetate
Experimental Protocol: A General Synthesis of Ester Phosphonium Ylides
This protocol is adapted from established methods for similar compounds and can be optimized for the synthesis of Allyl (triphenylphosphoranylidene)acetate.
Step 1: Formation of the Phosphonium Salt
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1.0 eq.) in a suitable solvent such as toluene or acetonitrile.[3][4]
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To this solution, add allyl bromoacetate (1.0 eq.).
-
Heat the reaction mixture to reflux and maintain for several hours (typically 16-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]
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Upon completion, allow the mixture to cool to room temperature. The phosphonium salt may precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.
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The resulting phosphonium salt can be dried under vacuum and used in the next step without further purification.[3]
Step 2: Ylide Formation
-
Suspend the dried phosphonium salt in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3]
-
Cool the suspension in an ice bath.
-
Slowly add a base, such as a solution of sodium hydroxide or potassium hydroxide, dropwise with vigorous stirring.[3] For stabilized ylides, weaker bases can often be employed.[5]
-
Continue stirring for 1-2 hours, allowing the deprotonation to complete. The formation of the ylide is often indicated by a color change.
-
Transfer the reaction mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with the organic solvent used.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Allyl (triphenylphosphoranylidene)acetate.
-
The product can be further purified by recrystallization or column chromatography.[3]
Caption: Synthesis of Allyl (triphenylphosphoranylidene)acetate.
Spectroscopic Analysis
A thorough understanding of the spectroscopic data is crucial for confirming the structure and purity of Allyl (triphenylphosphoranylidene)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of Allyl (triphenylphosphoranylidene)acetate would exhibit characteristic signals for the allyl and triphenylphosphine moieties. The protons of the triphenylphosphine groups typically appear as a complex multiplet in the aromatic region (around 7.4-7.8 ppm). The allyl group protons would show distinct signals: a multiplet for the methine proton (-CH=), and two multiplets for the terminal vinyl protons (=CH₂). The methylene protons adjacent to the ester oxygen (-OCH₂-) would also have a characteristic chemical shift.
¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Distinct signals would be observed for the carbons of the phenyl rings, the carbonyl carbon of the ester, the carbons of the allyl group (olefinic and methylene), and the ylidic carbon, which is directly bonded to the phosphorus atom.
Note: While general principles of NMR interpretation are well-established, specific peak assignments and coupling constants for Allyl (triphenylphosphoranylidene)acetate require experimental data which was not found in the search results.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Allyl (triphenylphosphoranylidene)acetate is characterized by several key absorption bands that correspond to specific functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3080 | C-H stretch | Aromatic and Olefinic C-H |
| ~2850-2960 | C-H stretch | Aliphatic C-H |
| ~1630-1650 | C=O stretch | Ester Carbonyl |
| ~1590, 1480, 1435 | C=C stretch | Aromatic Ring |
| ~1440 | P-Ph stretch | Phenyl on Phosphorus |
| ~1100-1300 | C-O stretch | Ester C-O |
Note: The exact position of the carbonyl stretch is influenced by the ylide structure.
The Wittig Reaction: Mechanism and Application
The primary application of Allyl (triphenylphosphoranylidene)acetate is in the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes and ketones.[6][7] As a stabilized ylide, it exhibits distinct reactivity and stereoselectivity.[5]
Mechanism of the Wittig Reaction with Stabilized Ylides
The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate.[5] For stabilized ylides, this initial addition is often reversible. The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is the driving force of the reaction. Due to the reversibility of the initial step, the thermodynamically more stable trans-oxaphosphetane is preferentially formed, leading to the predominant formation of the (E)-alkene.[5]
Caption: The Wittig Reaction Pathway.
Applications in Synthesis
Allyl (triphenylphosphoranylidene)acetate is a versatile reagent for the introduction of an allyl ester moiety. This functionality can serve as a handle for further transformations in complex molecule synthesis. While specific examples with detailed yields for this exact reagent are sparse in the provided search results, the general utility of stabilized ylides in the synthesis of natural products and other complex targets is well-documented.
General Experimental Protocol for a Wittig Reaction:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the aldehyde or ketone (1.0 eq.) in an anhydrous solvent such as THF or DCM.
-
Add Allyl (triphenylphosphoranylidene)acetate (1.0-1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Conclusion
Allyl (triphenylphosphoranylidene)acetate is a key reagent in organic synthesis, offering a reliable method for the stereoselective formation of (E)-alkenes bearing an allyl ester group. Its synthesis follows established procedures for phosphorane ylides, and its characterization relies on standard spectroscopic techniques. The Wittig reaction, its primary application, is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. total-synthesis.com [total-synthesis.com]
